molecular formula C20H21FN2O5 B14970117 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B14970117
M. Wt: 388.4 g/mol
InChI Key: QYNODODXLCHIQM-UHFFFAOYSA-N
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Description

“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests potential biological activity due to the presence of functional groups like the pyrrolidinone ring and the fluorophenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.

    Introduction of the Dimethoxyphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the Fluorophenoxy Acetamide: The final step could involve nucleophilic substitution or amidation reactions to introduce the fluorophenoxy acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolidinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

    Substitution: The fluorophenoxy group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, the compound might be studied for its potential as a drug candidate, given its structural features that suggest biological activity.

Medicine

If the compound exhibits pharmacological activity, it could be investigated for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.

Industry

In industrial applications, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-chlorophenoxy)acetamide
  • N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-bromophenoxy)acetamide

Uniqueness

The presence of the fluorophenoxy group in “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(2-fluorophenoxy)acetamide” might confer unique properties, such as increased lipophilicity or altered biological activity compared to its chloro or bromo analogs.

Properties

Molecular Formula

C20H21FN2O5

Molecular Weight

388.4 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide

InChI

InChI=1S/C20H21FN2O5/c1-26-17-8-7-14(10-18(17)27-2)23-11-13(9-20(23)25)22-19(24)12-28-16-6-4-3-5-15(16)21/h3-8,10,13H,9,11-12H2,1-2H3,(H,22,24)

InChI Key

QYNODODXLCHIQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F)OC

Origin of Product

United States

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